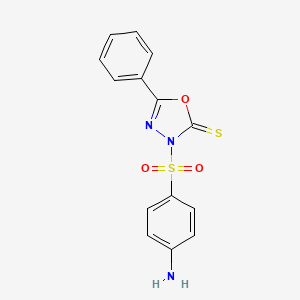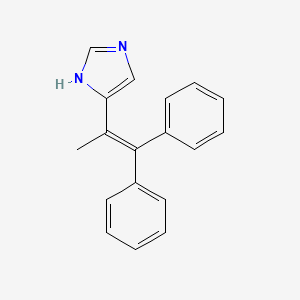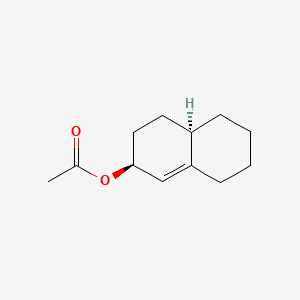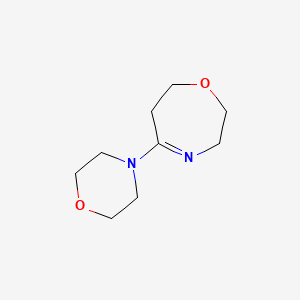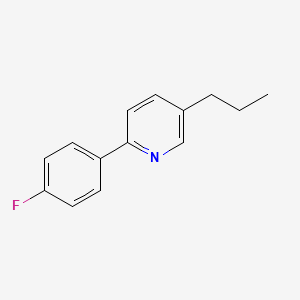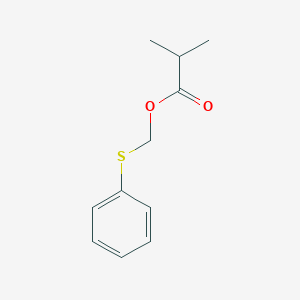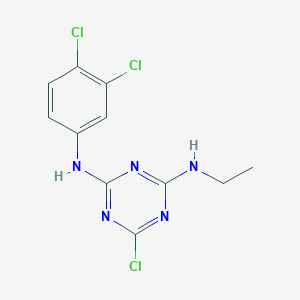
6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine herbicides. It is known for its effectiveness in controlling a wide range of weeds and is commonly used in agricultural practices. This compound is characterized by its triazine ring structure, which is substituted with chloro and dichlorophenyl groups, making it a potent herbicide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with 3,4-dichloroaniline and ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or distillation to remove any impurities and obtain the herbicide in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro groups in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of triazine herbicides and their environmental impact.
Biology: Research focuses on its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Studies explore its potential as a lead compound for developing new drugs with herbicidal properties.
Industry: It is widely used in the agricultural industry for weed control in crops such as corn and sugarcane.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and preventing the synthesis of ATP and NADPH. This disruption leads to the cessation of photosynthesis, ultimately causing the death of the plant .
Comparación Con Compuestos Similares
Similar Compounds
Atrazine: 6-Chloro-N~2~-ethyl-N~4~-isopropyl-1,3,5-triazine-2,4-diamine
Simazine: 6-Chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct herbicidal properties. Compared to similar compounds like atrazine and simazine, it exhibits a broader spectrum of weed control and higher efficacy in certain crops .
Propiedades
Número CAS |
112848-96-1 |
|---|---|
Fórmula molecular |
C11H10Cl3N5 |
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
6-chloro-2-N-(3,4-dichlorophenyl)-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H10Cl3N5/c1-2-15-10-17-9(14)18-11(19-10)16-6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3,(H2,15,16,17,18,19) |
Clave InChI |
PKBJXNPFAZQUSF-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


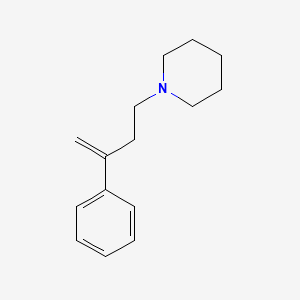
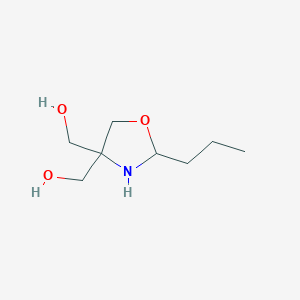
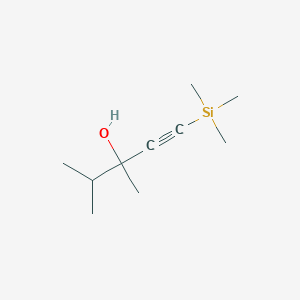
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
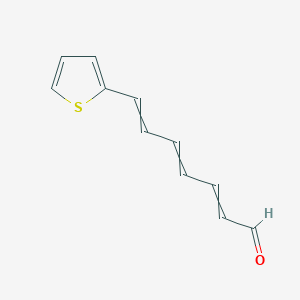
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
